molecular formula C6H12BrNO3 B7847936 Bromoacetamide-PEG2

Bromoacetamide-PEG2

Cat. No.: B7847936
M. Wt: 226.07 g/mol
InChI Key: UKUICLKLXXAUPF-UHFFFAOYSA-N
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Description

Bromoacetamide-PEG2 is a heterobifunctional PEG-based linker designed for the conjugation of biomolecules. This reagent contains a bromoacetamide group and a terminal carboxylic acid, enabling sequential and specific conjugation strategies. The bromide (Br) is an excellent leaving group, making the bromoacetamide group highly reactive for nucleophilic substitution reactions . It specifically targets free sulfhydryl groups (-SH) on cysteine residues in proteins or peptides through thiol-alkylation, resulting in stable covalent thioether conjugates . This specific reactivity allows for the selective modification of proteins or other biomolecules, which is widely employed in creating conjugates for various applications such as antibody-drug conjugates (ADCs), drug delivery systems, imaging, and diagnostics . The terminal carboxylic acid can be readily activated with common coupling agents like EDC or HATU to form a stable amide bond with primary amine groups (-NH2) . This dual functionality provides researchers with a flexible tool for linking two different entities, such as an antibody with a payload. The integrated hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, which is crucial for biological applications . This compound is also used as a crosslinking agent and linker in the preparation of hydrogels, surface coatings, and various other materials in biomedical and pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO3/c7-5-6(10)8-1-3-11-4-2-9/h9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUICLKLXXAUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

  • Solvent System : Toluene is used as an azeotropic agent to remove water generated during bromination.

  • Catalysis : Concentrated sulfuric acid facilitates protonation of ethylene glycol intermediates, accelerating bromide substitution.

  • Distillation : Azeotropic distillation at 116°C under Dean-Stark conditions ensures efficient water removal, achieving 92% conversion to bromoethyl intermediates.

Impurity Control

Byproducts like bromoethanol (formed via HBr–ethylene glycol side reactions) are mitigated by adding acetic anhydride, which esterifies residual hydroxyl groups. Post-reaction neutralization with sodium bisulfite (NaHSO₃) and sodium carbonate (Na₂CO₃) ensures pH stability, minimizing degradation.

Analytical Characterization and Quality Assurance

Rigorous analytical protocols are essential to verify structural integrity and purity:

Parameter Method Specification Reference
Molecular WeightMass Spectrometry (MS)241.1 Da (±0.5 Da)
PurityHPLC (C18 column)≥95% (area normalization)
Bromine ContentElemental Analysis33.1–33.9% (theoretical: 33.2%)
Residual SolventsGC-FIDToluene <50 ppm

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of characteristic signals:

  • Bromoacetamide : δ 3.8 ppm (CH₂Br, quartet)

  • PEG Backbone : δ 3.6–3.7 ppm (methylene protons)

  • Carboxylic Acid : δ 12.1 ppm (broad singlet).

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during bromoacetylation generate undesirable species:

  • Bromoethanol : Addressed via acetic anhydride quenching, converting hydroxyl groups to acetates.

  • Oligomers : Controlled by maintaining sub-5°C temperatures during bromoacetyl bromide addition.

Purification Difficulties

The hydrophilic PEG backbone complicates traditional extraction. Industrial solutions include:

  • Solvent Partitioning : Dichloroethane extracts organic impurities, leaving PEG derivatives in the aqueous phase.

  • Vacuum Distillation : Removes low-boiling-point contaminants (e.g., excess acetic acid) at 20 mmHg.

Comparative Analysis of Academic vs. Industrial Methods

Aspect Academic Protocol Industrial Protocol
Scale1–10 g10–100 kg
Reaction Time24–48 h6–8 h
Yield70–80%85–92%
Purity90–95%95–98%
Key AdvantageFlexibility for modificationHigh throughput, cost efficiency

Industrial methods achieve superior yields through continuous azeotropic distillation and in-situ impurity quenching, whereas academic approaches favor modularity for derivative synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Bioconjugation and Crosslinking

Bromoacetamide-PEG2 is primarily recognized for its role in bioconjugation processes. The compound contains a bromoacetamide group, which is an effective reactive site for labeling primary amines and thiols due to its excellent leaving group ability. This characteristic makes it suitable for:

  • Protein Labeling: this compound can be used to label proteins with fluorescent tags or other biomolecules, aiding in tracking and visualization in various assays .
  • Antibody-Drug Conjugates (ADCs): The compound facilitates the synthesis of ADCs by linking cytotoxic drugs to antibodies, enhancing targeted therapy in cancer treatment. This method allows for selective delivery of drugs to cancer cells while minimizing systemic toxicity .
  • Enzyme Immobilization: this compound can immobilize enzymes onto solid supports, retaining their activity while allowing for easy separation and reuse in biochemical processes .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the solubility and stability of therapeutic agents, particularly hydrophobic drugs. Its polyethylene glycol (PEG) component increases the aqueous solubility of conjugated molecules, which is crucial for improving bioavailability. Key applications include:

  • Nanocarrier Systems: this compound is employed in the development of nanocarriers for gene therapy and targeted drug delivery. For instance, PEGylated nanoparticles can encapsulate siRNA or small molecules, facilitating their transport across biological barriers and enhancing therapeutic efficacy .
  • Therapeutic Peptides: The compound can be used to modify therapeutic peptides, improving their stability and circulation time in vivo. This modification is particularly beneficial for peptides that are prone to degradation by proteolytic enzymes .

Case Study 1: Alzheimer’s Disease Treatment

A study demonstrated that a PEG-based nanocarrier utilizing this compound effectively delivered siRNA targeting ROCK2 in microglial cells. This approach showed promise in reducing neuroinflammation associated with Alzheimer’s disease by inhibiting the NLRP3/caspase 1 pathway without compromising cell viability . The results indicated improved cognitive functions in animal models, highlighting the potential of PEGylated systems in neurotherapeutics.

Case Study 2: Cancer Therapy

Another research effort focused on developing antibody-drug conjugates using this compound as a linker. The study reported enhanced antitumor efficacy when combining a potent chemotherapeutic agent with an antibody targeting specific cancer markers. The conjugates demonstrated improved selectivity towards tumor cells while reducing off-target effects, showcasing the effectiveness of this compound in creating targeted therapies .

Summary Table of Applications

Application Description Benefits
Protein LabelingConjugation with fluorescent tags for visualizationEnhanced tracking and analysis
Antibody-Drug ConjugatesLinking cytotoxic drugs to antibodiesTargeted delivery reduces systemic toxicity
Enzyme ImmobilizationAttachment of enzymes to solid supportsRetained activity and reusability
Nanocarrier SystemsDelivery of siRNA or small moleculesImproved bioavailability
Therapeutic PeptidesModification for stability and circulation timeEnhanced therapeutic efficacy

Mechanism of Action

Comparison with Similar Compounds

Functional Group Diversity and Reactivity

Bromoacetamide-PEG2 is distinguished by its heterobifunctionality, which contrasts with monofunctional PEG derivatives. Below is a comparison with structurally related compounds:

Compound Name CAS Functional Groups PEG Length Molecular Weight (g/mol) Key Applications References
This compound-Azide 86770-72-1 Bromoacetamide, Azide PEG2 295.1 Dual conjugation (thiol + click chemistry)
This compound (Alcohol) Not provided Bromoacetamide, Alcohol PEG2 226.07 Thiol-targeted conjugation; solubility enhancement
Bromo-PEG2-C2-Azide 530151-56-5 Bromo, Azide, C2 spacer PEG2 Not provided Increased spacing for flexible conjugates
Azide-PEG5-Tos Not provided Azide, Tosyl PEG5 Not provided Tosyl-mediated nucleophilic substitution
Mal-amido-PEG2-TFP Ester Not provided Maleimide, TFP ester PEG2 Not provided Thiol-maleimide coupling; rapid hydrolysis
Key Observations:

Reactivity :

  • This compound-Azide’s azide enables bioorthogonal click chemistry , advantageous for in vivo applications . In contrast, this compound (Alcohol) lacks this feature but is simpler for thiol-specific conjugation .
  • Maleimide-based linkers (e.g., Mal-amido-PEG2-TFP) offer faster thiol reactivity but are prone to hydrolysis compared to bromoacetamide .

PEG Length :

  • Longer PEG chains (e.g., PEG5 in Azide-PEG5-Tos) enhance solubility and reduce steric hindrance but may decrease conjugation efficiency due to increased flexibility .

Molecular Weight Discrepancies :

  • The molecular weight of this compound-Azide (295.1 g/mol) differs from this compound (Alcohol) (226.07 g/mol) due to the azide group and structural variations.

Q & A

Q. How to ensure reproducibility when documenting Bromoacetamide-PEG₂-based experiments?

  • Checklist :
  • Materials : Specify suppliers (e.g., Sigma-Aldrich), catalog numbers, and lot numbers.
  • Instrumentation : Detail NMR field strength (e.g., 400 MHz) and HPLC column type (e.g., C18).
  • Statistical methods : Use PRISMA guidelines for meta-analyses or ARRIVE for preclinical studies .

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